molecular formula C15H17Cl2N3O B8811851 Diniconazole

Diniconazole

Cat. No.: B8811851
M. Wt: 326.2 g/mol
InChI Key: FBOUIAKEJMZPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diniconazole involves several steps, starting with the preparation of the triazole ring. The reaction typically involves the condensation of 2,4-dichlorobenzaldehyde with tert-butylamine and 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 6-8 hours. The final product is purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Diniconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties. For example, oxidation may yield oxides with enhanced fungicidal activity, while substitution reactions can produce derivatives with improved solubility or stability .

Mechanism of Action

The mechanism of action of Diniconazole involves its interaction with specific molecular targets, primarily enzymes involved in fungal cell wall synthesis. This compound inhibits the activity of these enzymes, leading to the disruption of cell wall formation and ultimately the death of the fungal cells. The compound’s triazole ring plays a crucial role in binding to the enzyme’s active site, thereby blocking its function .

Comparison with Similar Compounds

Similar Compounds

Diniconazole is similar to other triazole fungicides, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique molecular structure, which confers specific properties such as higher stability and enhanced efficacy against certain fungal strains. Additionally, this compound’s synthesis and purification methods have been optimized to achieve high purity and consistent quality, making it a preferred choice in various applications .

Properties

Molecular Formula

C15H17Cl2N3O

Molecular Weight

326.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol

InChI

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3

InChI Key

FBOUIAKEJMZPQG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Canonical SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

166 Milligrams (1.02 mmole) of the present compound obtained in Example 1 was dissolved in a 1,2-dichloroethane/dimethylformamide (27 ml/0.5 ml) mixed solvent, and 5 ml of a 1,2-dichloroethane solution containing 975 mg (3.0 mmoles) of (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one (E/Z=94.8/5.2) was added dropwise thereto. After reaction at room temperature for 16.5 hours, 2% hydrochloric acid was added to separate the reaction solution into an aqueous and organic layers. After concentrating the organic layer, the residue was purified by column chromatography on silica gel to obtain 624 mg of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol. The ratio of the E-form alcohol to Z-form alcohol was 93.8 to 6.2, and the enantiomer ratio of the E-form alcohol was: (+)-isomer: (-)-isomer=18:82.
[Compound]
Name
present compound
Quantity
1.02 mmol
Type
reactant
Reaction Step One
Name
1,2-dichloroethane dimethylformamide
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To d-norephedrine hydrochloride (832 g) and monochlorobenzene (2,343 g), a dimethylformamide solution of sodium borohydride (166 g) was added, and the resultant mixture was stirred at a temperature of 20° to 30° C. for 1 hour. A monochlorobenzene solution of the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl1-penten-3-one (991 g) was added thereto, followed by stirring at the same temperature as above for 10 hours. The reaction mixture was treated with dilute nitric acid. The monochlorobenzene layer was separated and concentrated to give the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol (1,000 g) (content, 97.0%; yield, 97.0%).
Quantity
832 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diniconazole
Reactant of Route 2
Diniconazole
Reactant of Route 3
Diniconazole
Reactant of Route 4
Diniconazole
Reactant of Route 5
Diniconazole
Reactant of Route 6
Reactant of Route 6
Diniconazole

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